5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)aniline

Description

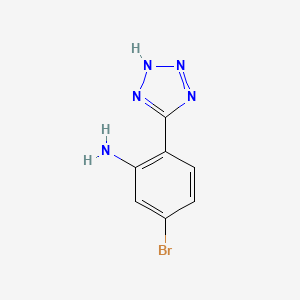

Chemical Structure and Properties 5-Bromo-2-(1H-1,2,3,4-tetrazol-5-yl)aniline (CAS: Not explicitly provided in evidence; inferred molecular formula: C₇H₆BrN₅) is a brominated aniline derivative functionalized with a tetrazole ring at the ortho position. The tetrazole group (1H-1,2,3,4-tetrazol-5-yl) is a nitrogen-rich heterocycle known for its strong hydrogen-bonding capacity, metabolic stability, and bioisosteric similarity to carboxylic acids.

Properties

IUPAC Name |

5-bromo-2-(2H-tetrazol-5-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN5/c8-4-1-2-5(6(9)3-4)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEIQHWWPPEPEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)C2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415994-57-8 | |

| Record name | 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)aniline typically involves the reaction of 5-bromo-2-nitroaniline with sodium azide under suitable conditions to form the tetrazole ring. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like copper sulfate. The reaction proceeds through the formation of an intermediate azide, which then cyclizes to form the tetrazole ring .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or other complex structures. .

Scientific Research Applications

Chemical Synthesis

5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)aniline serves as a versatile building block in organic synthesis. Its bromine substituent allows for various nucleophilic substitution reactions, facilitating the introduction of different functional groups. This property is crucial for creating complex organic molecules used in pharmaceuticals and materials science.

Biological Research

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity : Preliminary research suggests that it may inhibit the proliferation of cancer cells, making it a candidate for further pharmacological exploration.

Pharmaceutical Development

In drug discovery, this compound can act as a lead compound for developing new medications. Its ability to interact with biological targets such as enzymes and receptors positions it as a valuable candidate in therapeutic applications.

Material Science

The compound's unique chemical structure allows it to be used in developing new materials with tailored properties. This includes applications in coatings and polymers that require specific chemical resistance or physical characteristics.

Table: Comparison with Similar Compounds

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 5-bromo-2-(1H-1,2,4-triazol-3-yl)aniline | Triazole derivative | Different reactivity and biological effects |

| 5-chloro-2-(1H-1,2,3,4-tetrazol-5-yl)aniline | Chlorinated variant | Altered reactivity compared to brominated form |

| 2-(1H-1,2,3,4-tetrazol-5-yl)aniline | No halogen substitution | Varies in reactivity and applications |

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the tetrazole ring could enhance efficacy.

Case Study 2: Anticancer Research

Research featured in Cancer Letters explored the anticancer properties of this compound. It was found to induce apoptosis in cancer cell lines through mitochondrial pathways. Further studies are warranted to elucidate its full mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related derivatives, focusing on substitutions at the tetrazole ring, halogen type/position, and heterocyclic variations. Key analogues include:

Key Findings

Halogen Substitution: Bromine at position 5 increases lipophilicity (LogP ~3.8 for brominated derivatives vs. However, fluorine substitution (e.g., 5-fluoro or 2-fluoro) improves aqueous solubility and metabolic stability, critical for oral bioavailability .

Heterocyclic Variations : Replacing the tetrazole with a triazole (e.g., 5-bromo-2-(1,2,4-triazol-5-yl)aniline) reduces hydrogen-bonding capacity and acidity (tetrazole pKa ~4.9 vs. triazole pKa ~8.1), impacting target interactions. Triazole derivatives exhibit lower MIC values (5.2–6.1 µM) compared to tetrazole analogues, suggesting triazoles may have superior antibacterial activity .

Positional Isomerism: Fluorine at position 2 (2-fluoro-5-tetrazolylaniline) vs.

Biological Activity

5-Bromo-2-(1H-1,2,3,4-tetrazol-5-yl)aniline (C7H6BrN5) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position of an aniline ring and a tetrazole ring at the 2-position. Its molecular weight is 240.06 g/mol, and it is classified under various chemical databases with identifiers such as PubChem CID 57134579 and CAS number 1415994-57-8 .

| Property | Value |

|---|---|

| Molecular Formula | C7H6BrN5 |

| Molecular Weight | 240.06 g/mol |

| IUPAC Name | 5-bromo-2-(2H-tetrazol-5-yl)aniline |

| Appearance | Powder |

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-2-nitroaniline with sodium azide in the presence of a catalyst such as copper sulfate and a solvent like dimethylformamide (DMF). This method allows for the formation of the tetrazole ring through cyclization reactions .

Antimicrobial Properties

Research indicates that compounds containing tetrazole rings can exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound demonstrate potent antifungal effects against various strains of fungi. In particular, the tetrazole moiety enhances interactions with biological targets through hydrogen bonding and π-stacking interactions .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Similar tetrazole derivatives have been investigated for their ability to inhibit cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). The mechanism often involves binding to specific enzymes or receptors that play crucial roles in cancer progression .

The biological activity of this compound may be attributed to its ability to mimic natural substrates due to the presence of the tetrazole ring. This allows it to interact with various molecular targets in biological systems, potentially leading to inhibition or activation of key metabolic pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or derived from this compound:

- Antifungal Activity : A study evaluated a series of tetrazole derivatives against Candida species and found that certain compounds exhibited minimum inhibitory concentrations significantly lower than standard antifungal agents .

- Anticancer Studies : Research has shown that specific derivatives can inhibit human cancer cell lines effectively. For example, tetrazole-containing compounds were noted for their cytotoxic effects against MCF-7 cells .

- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the aniline or tetrazole rings can drastically alter biological activity. Substituents at specific positions enhance binding affinity to target enzymes or receptors .

Q & A

Q. What are optimized synthetic routes for 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)aniline, and how can purity be validated?

Methodological Answer:

- Synthesis : Utilize Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to introduce the tetrazole moiety. For example, describes a related tetrazole synthesis using guanidine carbonate and methanol, yielding 90% product via precipitation. Adapt similar conditions with brominated precursors to target the desired compound.

- Purity Validation : Employ HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to confirm molecular weight (exact mass: 255.01 g/mol) and detect impurities. NMR (¹H/¹³C) in DMSO-d₆ can identify residual solvents or incomplete substitution .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

Methodological Answer:

- X-ray Diffraction (XRD) : Use single-crystal XRD (e.g., Bruker SMART APEX diffractometer, Mo-Kα radiation) to resolve the planar tetrazole ring and bromine substitution. Refinement via SHELXL (as in ) ensures accuracy (R-factor < 0.05) .

- Spectroscopy : FT-IR can verify N–H (tetrazole, ~3100 cm⁻¹) and C–Br (~550 cm⁻¹) stretches. Compare with computational IR spectra (DFT/B3LYP/6-311+G(d,p)) .

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

- Hazard Mitigation : Classify as a skin/eye irritant (Category 2/2A, per ). Use nitrile gloves, sealed goggles, and fume hoods during synthesis.

- Storage : Store at 0–6°C in amber vials under nitrogen to prevent degradation. Monitor for bromine release via periodic GC-MS analysis .

Advanced Research Questions

Q. How does the crystal packing of 5-bromo-2-(1H-tetrazol-5-yl)aniline influence its reactivity?

Methodological Answer:

- Crystallography : Analyze hydrogen-bonding networks (e.g., N–H⋯N/O interactions) using SHELX-refined data ( ). For example, shows tetrazole anions forming 3D networks via hydrogen bonds, which may stabilize intermediates in catalytic reactions.

- Reactivity Prediction : Correlate crystal density (calculated from unit cell volume, e.g., ~585 ų in ) with steric effects in cross-coupling reactions .

Q. Can computational modeling predict the compound’s stability under varying pH conditions?

Methodological Answer:

- DFT Studies : Optimize geometry at the B3LYP/6-311++G(d,p) level (Gaussian 16) to calculate pKa of the tetrazole proton (~4.5–5.0). Validate with UV-Vis titration (pH 2–12) to track spectral shifts .

- Hydrolysis Pathways : Simulate Br–C bond cleavage kinetics under acidic/basic conditions using MD simulations (AMBER). Compare with experimental HPLC degradation profiles .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for derivatives?

Methodological Answer:

- Data Reconciliation : If NMR suggests axial chirality but XRD shows planar geometry, re-examine solvent effects (e.g., DMSO-induced tautomerism). Use dynamic NMR (VT-NMR) to probe conformational exchange .

- Multi-Technique Validation : Pair XRD with solid-state NMR (¹³C CP/MAS) to confirm lattice effects versus solution-state behavior .

Q. How does the tetrazole ring participate in metal coordination for catalytic applications?

Methodological Answer:

- Coordination Chemistry : Synthesize Pd(II) or Cu(I) complexes and characterize via XAS (X-ray absorption spectroscopy) to identify tetrazole N-metal bonds. Compare catalytic efficiency in Suzuki-Miyaura reactions vs. non-tetrazole analogs .

- DFT Analysis : Calculate binding energies (e.g., M–Ntetrazole vs. M–Npyridine) to rationalize selectivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.